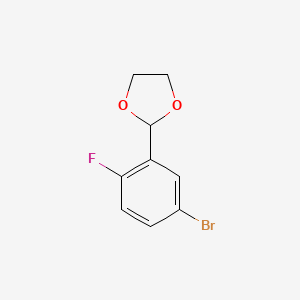
2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane
Cat. No. B1289622
M. Wt: 247.06 g/mol
InChI Key: WWJNPWYIXIIEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07208490B2
Procedure details


2-(5-bromo-2-fluorophenyl)-1,3-dioxolane (5.2 g, 21.2 mmol) is taken up in dry, preservative-free THF (30 mL) and the solution is cooled to −40° C. under N2. A 1.6 M solution of n-butyllithium in hexanes (13.2 mL, 1 eq) is added via syringe and the solution is stirred for 25 minutes @ −40° C. The lithiated substrate is added dropwise via cannula to a −40° C. solution of N-methoxy-N-methylacetamide (2.36 mL, 22.2 mmol, Aldrich) in 10 mL of dry, preservative-free THF. The solution is warmed to RT with stirring for 1 hour. The solution is poured into a flask containing 1.0M HCl (100 mL) and heated to 65° C. with vigorous stirring overnight. Upon cooling the oily product is extracted into EtOAc (200 mL) and the organic layer is washed with water and brine (200 mL each). The organic layer is dried over Na2SO4 and filtered. The solvent is removed by rotary evaporation and the product is purified on a Biotage Flash 75L (800 g silica) cartridge using 30% MTBE in heptane as eluent. The product containing fractions are pooled and the solvent is removed by rotary evaporation. The product is dried under vacuum yielding an oily yellow solid.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
hexanes
Quantity
13.2 mL
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]([CH:8]2[O:12]CCO2)[CH:7]=1.C([Li])CCC.CON(C)[C:22](=[O:24])[CH3:23]>>[C:22]([C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]([CH:7]=1)[CH:8]=[O:12])(=[O:24])[CH3:23]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C1)C1OCCO1)F
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
13.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
2.36 mL
|
|
Type
|
reactant
|
|
Smiles
|
CON(C(C)=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution is stirred for 25 minutes @ −40° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in dry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of dry
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is warmed to RT
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring for 1 hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution is poured into a flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 1.0M HCl (100 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 65° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with vigorous stirring overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling the oily product
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted into EtOAc (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer is washed with water and brine (200 mL each)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer is dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product is purified on a Biotage Flash 75L (800 g silica) cartridge
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The product containing fractions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is dried under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding an oily yellow solid
|
Outcomes


Product
Details
Reaction Time |
25 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)C=1C=CC(=C(C=O)C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
